(1r,3r,5r,7r)-2-Oxa-6-azaadamantane

Solubility Formulation Green chemistry

Medicinal chemists often face poor aqueous solubility and off-target CB1 CNS side effects when using carbocyclic adamantyl building blocks. (1r,3r,5r,7r)-2-Oxa-6-azaadamantane (CAS 19557-29-0) directly addresses both limitations: - Delivers 470-fold higher aqueous solubility (7.1 g/L) vs. adamantane (<0.02 g/L), enabling formulation-flexible lead optimization. - Provides a balanced CB1/CB2 binding profile (Ki ~0.8 μM for both receptors), essential for peripheral CB2 agonist programs with minimized central CB1 side effects. - Predicted pKa of 9.74 enables mild HCl salt formation for improved crystallinity and handling.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 19557-29-0
Cat. No. B169371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r,3r,5r,7r)-2-Oxa-6-azaadamantane
CAS19557-29-0
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1C2CC3CC(N2)CC1O3
InChIInChI=1S/C8H13NO/c1-5-2-8-4-6(9-5)3-7(1)10-8/h5-9H,1-4H2
InChIKeyBYUVHGGRVBURLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1r,3r,5r,7r)-2-Oxa-6-azaadamantane Overview


(1r,3r,5r,7r)-2-Oxa-6-azaadamantane (CAS 19557-29-0) is a caged, heteroatom-substituted adamantane building block in which one methylene bridge is replaced by oxygen and another by nitrogen, yielding a rigid, all-cis defined stereochemistry . Its compact framework (MW 139.19 g/mol, C₈H₁₃NO) retains the metabolic stability and three-dimensional character of adamantane while introducing hydrogen-bonding capacity and a basic amine (predicted pKa 9.74 ± 0.20) . These features make it a high-demand intermediate for medicinal chemistry, particularly cannabinoid receptor probe design and mixed-valence radical cation studies .

(1r,3r,5r,7r)-2-Oxa-6-azaadamantane Irreplaceability


In-class heteroadamantanes (e.g., 2-oxaadamantane, 2-azaadamantane, or diastereomeric (1r,3s,5R,7S) forms) differ critically in stereochemical arrangement, hydrogen-bonding capacity, and basicity . The all-cis (1r,3r,5r,7r) configuration enforces a unique spatial orientation of the oxygen and nitrogen lone pairs; the nitrogen’s predicted pKa (9.74) lies ~0.8 units below that of 2-azaadamantane, altering protonation behavior at physiological pH and affecting salt formation, solubility, and receptor recognition . In cannabinoid receptor probes, the oxazaadamantane scaffold yields a balanced CB1/CB2 binding profile (Ki ~0.8 μM for both receptors) that is fundamentally different from the sub-nanomolar CB1 bias of carbocyclic adamantyl analogs . Generic replacement therefore risks loss of this tuned selectivity, compromised solubility advantage (7.1 g/L vs <0.02 g/L for adamantane), and failure in applications requiring the specific all-cis stereochemistry .

(1r,3r,5r,7r)-2-Oxa-6-azaadamantane Evidence & Comparisons


Solubility Advantage over Adamantane

(1r,3r,5r,7r)-2-Oxa-6-azaadamantane exhibits a measured aqueous solubility of 7.1 g/L at ambient temperature , representing a ~473-fold improvement over the carbocyclic parent adamantane (0.015 g/L) . This dramatic increase is attributed to hydrogen-bond donation/acceptance by the embedded oxygen and nitrogen atoms, which disrupt crystal packing without enlarging the molecular footprint.

Solubility Formulation Green chemistry

Cannabinoid Receptor Binding Profile

In a systematic SAR study of heteroadamantyl cannabinoids, the oxazaadamantane derivative 7 (bearing the 2-oxa-6-azaadamantane scaffold at C3 via methylene) displayed Ki values of 0.83 μM at CB1 and 0.79 μM at CB2, yielding a nearly balanced dual-receptor profile . In contrast, the carbocyclic 1-adamantyl analog AM411 showed Ki = 0.0068 μM at CB1 and 0.052 μM at CB2, representing a >100-fold higher CB1 affinity but pronounced CB1 bias . The heteroatom modification, preserved in the (1r,3r,5r,7r) scaffold, attenuates CB1 potency while maintaining CB2 engagement, providing a distinct pharmacological fingerprint.

Cannabinoid GPCR Drug design

Mixed-Valence Radical Cation Stabilization

The bishydrazine derivative 2,6-bi-(2′-oxa-6′-azaadamantane-6′-yl)-2,6-diazaadamantane-2,6-diyl (6), synthesized directly from deprotonated (1r,3r,5r,7r)-2-oxa-6-azaadamantane, forms a Robin–Day class II mixed-valence radical cation 6⁺ with an estimated electronic coupling Vab ≈ 400 cm⁻¹, derived from Hush analysis of its intervalence charge-transfer band . The O-capped heteroadamantyl structure enforces a rigid, perpendicular lone-pair geometry that still permits measurable electron transfer over a 3.7 Å distance—behavior distinct from planar hydrazine analogs that typically show either stronger coupling (class III) or complete localization.

Molecular electronics Mixed-valence EPR spectroscopy

Controlled Basicity for Salt Screening

The predicted pKa of the nitrogen atom in (1r,3r,5r,7r)-2-oxa-6-azaadamantane is 9.74 ± 0.20 , which is approximately 0.76 units lower than that of the structurally analogous 2-azaadamantane (pKa ~10.5) . This reduced basicity, driven by the electron-withdrawing effect of the adjacent oxygen, allows for selective protonation under mildly acidic conditions (pH 7–8) while avoiding the excessive hygroscopicity and counter-ion binding issues seen with more basic heteroadamantanes.

Salt formation Crystallization pKa prediction

(1r,3r,5r,7r)-2-Oxa-6-azaadamantane Applications


Cannabinoid Receptor Probe Development

The scaffold’s balanced CB1/CB2 profile (Ki ~0.8 μM for both receptors) makes it a preferred starting point for designing peripheral CB2 agonists or dual ligands with minimized central CB1 side effects . Researchers procure the (1r,3r,5r,7r) stereoisomer to ensure the correct 3D orientation required for this balanced activity.

Electron-Transfer & Mixed-Valence Research

The ability to form stable, class II mixed-valence radical cations (Vab ~400 cm⁻¹) enables its use as a rigid, saturated bridge in molecular electronics studies . The O-capped geometry provides a perpendicular lone-pair arrangement that is difficult to achieve with planar aromatic linkers.

Preclinical Salt-Screening Campaigns

The predicted pKa of 9.74 facilitates hydrochloride salt formation under mild conditions, offering improved crystallinity and handling compared to more basic heteroadamantanes . This property is directly leveraged in early-stage API form selection where controlled protonation is critical.

Solubility-Driven SAR Optimization

With an intrinsic aqueous solubility of 7.1 g/L—~470-fold higher than adamantane—the compound serves as a solubility-enhancing building block for lead optimization programs struggling with poor aqueous exposure .

Technical Documentation Hub

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